Dispiro[2.0.2.5]undeca-1,5-diene
Description
Contextualization within Spiro and Dispiro Systems Chemistry
Spiro compounds are polycyclic organic molecules where rings are linked by a single common atom, known as the spiro atom. nih.govontosight.ai This arrangement imparts a twisted, three-dimensional structure. Dispiro compounds, such as Dispiro[2.0.2.5]undeca-1,5-diene, feature two such spiro atoms, further enhancing their structural complexity. researchgate.net The nomenclature itself, this compound, provides a blueprint of its structure: "dispiro" indicates two spiro-fused rings, "[2.0.2.5]" specifies the number of carbon atoms in each ring bridging the spiro atoms, "undeca" denotes a total of eleven carbon atoms, and "1,5-diene" reveals the presence of two carbon-carbon double bonds at the first and fifth positions. researchgate.nettaylorandfrancis.com This specific arrangement places a cyclopropane (B1198618) ring, a cyclobutane (B1203170) ring, and a cycloheptane (B1346806) ring in a spirocyclic framework.
Significance of Unique Molecular Architectures and Ring Strain in Organic Chemistry
The unique architecture of molecules like this compound is of significant interest to chemists. nih.govnih.gov The spatial arrangement of atoms can profoundly influence a molecule's physical and chemical properties. Furthermore, the presence of small rings, particularly the cyclopropane ring in this compound, introduces substantial ring strain. qucosa.demdpi.com This strain, arising from the deviation of bond angles from the ideal tetrahedral angle of 109.5 degrees, makes the molecule more reactive than its non-strained counterparts. researchgate.net The high degree of ring strain in cyclopropane, estimated to be around 27.6 kcal/mol, significantly weakens the C-C bonds and provides a thermodynamic driving force for ring-opening reactions.
Overview of Academic Research Areas Focusing on this compound
Academic research on this compound, while not extensive, has touched upon several key areas. Initial studies have focused on its synthesis and the characterization of its electronic structure. The presence of the 1,5-diene functionality suggests a propensity for pericyclic reactions, a cornerstone of organic chemistry. Moreover, the inherent strain within its fused cyclopropane ring points towards a rich and varied reactivity profile, ripe for exploration. While direct applications are still in their nascent stages of investigation, the unique combination of a strained ring system and conjugated double bonds makes it a candidate for further study in the synthesis of complex polycyclic systems and potentially as a monomer in specialized polymerization reactions.
Structure
3D Structure
Properties
CAS No. |
58738-49-1 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
dispiro[2.0.24.53]undeca-1,5-diene |
InChI |
InChI=1S/C11H14/c1-2-4-10(6-7-10)11(5-3-1)8-9-11/h6-9H,1-5H2 |
InChI Key |
XOKJMEOLJKLMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C=C2)C3(CC1)C=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization for Structural Elucidation of Dispiro 2.0.2.5 Undeca 1,5 Diene
Photoelectron Spectroscopy (PES) for Electronic Structure Analysis
Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. Studies on Dispiro[2.0.2.5]undeca-1,5-diene and related 3,3′-bicyclopropenyl derivatives have provided significant insights into the intramolecular interactions governing their orbital energies. researchgate.net
The low-energy region of the photoelectron spectrum of this compound is of particular interest as it corresponds to the ionization of electrons from the highest occupied molecular orbitals (HOMOs). Experimental data reveals that the low-energy bands in the spectrum can be definitively assigned to the ejection of electrons from the cyclopropenyl π-orbitals and the Walsh-orbitals of the three-membered rings. researchgate.net A notable feature is the significant splitting observed between the π-bands, which is a direct consequence of strong 'through-bond' coupling between the two cyclopropenyl units. This splitting is reported to be in the range of 1.0–1.5 eV, a value larger than might be expected, highlighting the importance of hyperconjugative effects in this system. researchgate.net
The analysis of the PES spectrum allows for the disentanglement of contributions from the different types of orbitals inherent to the molecule's structure.
Cyclopropenyl π-Orbitals: The two π-bonds of the cyclopropenyl rings give rise to distinct bands in the spectrum. The interaction between these orbitals, mediated by the intervening spiro-linkage and the aliphatic ring, leads to a splitting into symmetric and antisymmetric combinations. The magnitude of this splitting (1.0–1.5 eV) provides a quantitative measure of the through-bond interaction. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its unique connectivity and stereochemistry.
A complete analysis of the ¹H and ¹³C NMR spectra allows for the assignment of every unique proton and carbon atom in the molecule. The expected chemical shifts and multiplicities are based on the electronic environment of each nucleus.
¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the olefinic protons of the cyclopropenyl rings and the aliphatic protons of the six-membered ring. The olefinic protons would appear at a characteristic downfield shift. The protons of the cyclohexane (B81311) ring would exhibit complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR Spectrum: The carbon spectrum provides key information about the carbon framework. As ring strain increases in cyclic structures, the ¹³C NMR signal tends to shift to a lower field. qucosa.de The spectrum of this compound would be characterized by signals for the sp²-hybridized olefinic carbons, the sp³-hybridized carbons of the cyclohexane ring, and the crucial quaternary spiro-carbons.
The following table outlines the expected NMR data for this compound based on general principles and data from related structures.
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Justification |
| Olefinic C-H | ~7.0 | ~110-120 | Characteristic region for cyclopropene (B1174273) olefinic protons and carbons. |
| Spiro C | N/A | ~40-50 | Quaternary spiro-carbons in a strained ring system. |
| Aliphatic CH₂ | ~1.5-2.5 | ~20-40 | Typical range for cyclohexane methylene (B1212753) groups. |
These are estimated values. Actual experimental values would require a dedicated laboratory analysis.
The NMR data collectively confirm the key structural features of the molecule.
Spiro Center Geometry: The presence of a single, sharp signal in the ¹³C NMR spectrum for the two quaternary spiro-carbons would confirm the molecule's C₂ symmetry. This indicates that the two spiro centers are chemically equivalent.
Diene Linkage: The chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum, along with the characteristic ¹³C signals for the sp² carbons, unambiguously confirm the presence of the two cyclopropenyl rings, which constitute the diene system. The integration of the proton signals would further verify the ratio of olefinic to aliphatic protons, consistent with the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. hpst.czthermofisher.com
For this compound, the molecular formula is C₁₁H₁₄. HRMS measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This high precision allows for the calculation of a single, unambiguous elemental formula, distinguishing it from other compounds that might have the same nominal mass. The technique, therefore, serves as a final confirmation of the structure deduced from other spectroscopic methods.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄ | N/A |
| Nominal Mass | 146 amu | N/A |
| Calculated Monoisotopic (Exact) Mass | 146.10955 Da | Calculated |
The experimentally determined exact mass from an HRMS analysis would be compared to the calculated value. A match within a narrow tolerance (typically < 5 ppm) provides high confidence in the assigned molecular formula of C₁₁H₁₄, thereby validating the structural elucidation of this compound. hpst.cz
Other Advanced Spectroscopic Methods (e.g., Vibrational Spectroscopy, X-ray Diffraction of Derivatives)
While nuclear magnetic resonance (NMR) spectroscopy provides the fundamental framework for the structural elucidation of this compound, other advanced spectroscopic techniques, such as vibrational spectroscopy and X-ray diffraction of its derivatives, offer complementary and crucial insights into its molecular structure, bonding, and solid-state conformation.
Vibrational Spectroscopy
Theoretical calculations for this compound would be expected to reveal characteristic vibrational frequencies that confirm the presence of its key functional groups: the cyclopropane (B1198618) rings and the carbon-carbon double bonds within the seven-membered ring.
Predicted Vibrational Frequencies:
The predicted IR and Raman active vibrational modes for this compound, based on DFT calculations of similar structures, would include:
C-H stretching vibrations of the cyclopropyl (B3062369) groups, typically appearing at high wavenumbers.
C=C stretching vibrations of the diene system within the cycloheptadiene ring, which are strong indicators of the unsaturated framework.
Ring deformation modes of the cyclopropane rings, often referred to as "ring breathing" modes.
Skeletal vibrations corresponding to the C-C single bonds of the spirocyclic system.
A theoretical data table summarizing the expected prominent vibrational frequencies is presented below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H stretch (cyclopropyl) | 3100 - 3000 | Medium | Medium |
| C-H stretch (alkenyl) | 3080 - 3020 | Medium | Medium-Strong |
| C=C stretch (conjugated diene) | 1650 - 1600 | Medium-Weak | Strong |
| CH₂ scissoring (cyclopropyl) | 1480 - 1440 | Strong | Weak |
| CH₂ scissoring (cycloheptadiene) | 1470 - 1430 | Strong | Weak |
| Cyclopropane ring breathing | 1250 - 1180 | Weak | Strong |
| C-C stretch (spiro center) | 1050 - 950 | Medium | Medium |
This table is generated based on established principles of vibrational spectroscopy and computational studies on related spirocyclic and unsaturated compounds.
The complementary nature of IR and Raman spectroscopy would be particularly valuable. The symmetric C=C stretching and cyclopropane ring breathing modes, which may be weak in the IR spectrum, are expected to exhibit strong signals in the Raman spectrum, thereby providing a more complete picture of the molecular structure.
X-ray Diffraction of Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystallographic data for this compound itself has been published, analysis of related dispiro compounds and their derivatives provides a strong basis for predicting its structural parameters. researchgate.netmdpi.commdpi.com
The synthesis of a suitable crystalline derivative is a common strategy to facilitate X-ray analysis. For this compound, derivatization could involve reactions at the double bonds or the synthesis of a substituted analogue to promote crystallization.
Expected Structural Features from X-ray Diffraction:
Based on the known structures of other dispiro compounds containing cyclopropane rings, an X-ray diffraction study of a this compound derivative would be expected to confirm:
The spirocyclic nature of the molecule, with a central quaternary carbon atom shared by the two rings.
The precise bond lengths and angles of the cyclopropane rings, which are indicative of ring strain.
The conformation of the seven-membered ring.
The planarity or non-planarity of the diene system.
The packing of the molecules in the crystal lattice, revealing intermolecular interactions.
A summary of crystallographic data for related dispiro compounds is provided in the table below to illustrate the type of information that would be obtained from an X-ray diffraction study.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| A 5-arylimino-1,3,4-thiadiazole derivative mdpi.com | Monoclinic | P2₁/n | 9.375(4) | 15.985(3) | 16.033(7) | 93.56(5) |
| A 1,5-benzodiazepin-2-one (B1260877) derivative mdpi.com | Triclinic | P-1 | 8.345(2) | 9.678(3) | 12.456(4) | 87.45(1) |
| A dispirophosphirane complex uu.nl | Monoclinic | P2₁/c | 10.123(2) | 14.567(3) | 11.876(2) | 109.87(1) |
This table presents data for illustrative purposes from published structures of other complex spirocyclic systems to indicate the nature of crystallographic parameters.
Theoretical and Computational Investigations of Dispiro 2.0.2.5 Undeca 1,5 Diene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly through model calculations and photoelectron spectroscopy, have been instrumental in elucidating the electronic structure and energetics of dispiro[2.0.2.5]undeca-1,5-diene and its saturated analogue, dispiro[2.0.2.5]undecane. These studies have provided valuable insights into the orbital interactions and the energetic consequences of the spiro-fusion of the strained three-membered rings with the larger seven-membered ring system.
The electronic and molecular structure of dispiro[2.0.2.5]undecane, along with related dispiroalkanes, has been investigated to understand the fundamental interactions within these complex frameworks. researchgate.net These computational models, in conjunction with experimental data, allow for a detailed characterization of the molecule's electronic landscape.
Molecular Orbital Theory Analysis and Bonding Characteristics
Molecular orbital (MO) theory provides a powerful framework for understanding the bonding within this compound, particularly the interactions between the cyclopropane (B1198618) rings and the diene system.
Examination of Through-Bond Effects and Electronic Coupling
A key feature of the electronic structure of this compound is the significant "through-bond" interaction. This phenomenon describes the coupling of non-conjugated orbitals via the intervening sigma bonds of the molecular framework. In this molecule, the Walsh orbitals of the cyclopropane rings interact with the π-orbitals of the double bonds in the seven-membered ring. This through-bond coupling leads to a splitting of the energy levels of the involved orbitals, which can be observed and quantified using photoelectron spectroscopy.
Characterization of Strained Double Bond and Spiro Ring Systems
The presence of two spiro-fused cyclopropane rings introduces considerable ring strain into the molecule. This strain has a profound effect on the geometry and reactivity of the adjacent double bonds within the cycloheptadiene ring. The Walsh orbitals of the cyclopropane rings, which are responsible for their unique bonding characteristics, can overlap with the π-system of the diene, influencing its electronic properties. The characterization of these strained systems involves analyzing bond lengths, bond angles, and orbital energies to understand the delocalization of electron density and the consequences for molecular stability and reactivity.
Computational Studies on Reaction Pathways and Intermediates
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transient intermediates that are difficult to observe experimentally.
Modeling Carbene Intermediates in Nitrogen Extrusion Reactions
The synthesis of a potential precursor to this compound, namely 1,2,5,6-tetraaza-dispiro[2.0.2.5]undeca-1,5-diene, opens the door to studying its decomposition. The thermal or photochemical extrusion of molecular nitrogen from such dispiropyrazoline derivatives is a common method for generating highly reactive carbene intermediates.
Theoretical Trapping Experiments of Strained Alkyne Equivalents
Strained alkynes, such as benzyne (B1209423) and its derivatives, are highly reactive intermediates that readily undergo cycloaddition reactions. Theoretical trapping experiments would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction pathways. These calculations would aim to determine the thermodynamics and kinetics of the cycloaddition, providing valuable insights into the feasibility and nature of the reaction.
Key parameters that would be investigated in such a theoretical study include:
Activation Barriers (ΔE_act): To predict the rate of the reaction. A lower activation barrier corresponds to a faster reaction.
Transition State Geometries: To understand the structure of the highest energy point along the reaction coordinate, which provides insight into the mechanism of the bond-forming processes.
Reaction Mechanisms: To determine whether the reaction proceeds through a concerted or a stepwise pathway.
In the absence of specific studies on this compound, general principles of cycloaddition reactions involving strained alkynes can be considered. The high degree of ring strain in both the dispirodiene and the strained alkyne would be expected to significantly influence the energetics of the reaction, likely leading to a highly exothermic process.
Future computational studies in this area would be invaluable for understanding the reactivity of novel strained systems like this compound and for designing new synthetic methodologies based on the trapping of reactive intermediates.
Reactivity and Reaction Mechanisms of Dispiro 2.0.2.5 Undeca 1,5 Diene
Cycloaddition Reactions Involving the Diene Moiety
The diene moiety within Dispiro[2.0.2.5]undeca-1,5-diene is a key site for cycloaddition reactions. These reactions involve the concerted or stepwise formation of a new ring by the addition of a reactant across the conjugated diene system. The unique spirocyclic framework of the molecule can influence the stereoselectivity and regioselectivity of these cycloadditions.
Research into related dispiro-diene systems, such as Dispiro[2.0.2.4]deca-1,5-diene, has demonstrated their participation in cycloaddition reactions. For instance, the cycloaddition of buta-1,3-dienes to Dispiro[2.2.2.2]deca-4,9-dienes is a known route for the synthesis of researchgate.netparacyclophanes. thieme-connect.de While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided search results, the general reactivity of dienes in such transformations is well-established. snnu.edu.cnmdpi.com These reactions typically proceed via a [4+2] cycloaddition (Diels-Alder reaction) mechanism, where the diene reacts with a dienophile to form a six-membered ring. The electronic properties of both the diene and the dienophile play a crucial role in the reaction rate and outcome.
Furthermore, organocatalytic enantioselective [3+2] cycloaddition reactions have been successfully employed for the synthesis of complex dispiro compounds, highlighting the versatility of cycloaddition strategies in building intricate molecular architectures. mdpi.comnih.gov These methods often achieve high yields and stereoselectivities. mdpi.comnih.gov
Rearrangement Reactions and Isomerization Pathways
This compound is known to undergo rearrangement reactions, a common characteristic of strained cyclic systems. A notable transformation is its silver-catalyzed rearrangement into [5.2.2]propelladienes. thieme-connect.de This rearrangement likely proceeds through a mechanism involving the coordination of the silver ion to the diene system, which facilitates the skeletal reorganization. The resulting [5.2.2]propelladiene can then undergo further reactions, such as a photolytic Dewar benzene (B151609) rearrangement, to synthesize researchgate.netparacyclophanes. thieme-connect.de
Isomerization pathways for dienes can also be influenced by various factors. For example, the Cope rearrangement is a well-documented thermal isomerization of 1,5-dienes, proceeding through a thieme-connect.dethieme-connect.de-sigmatropic shift. wikipedia.orgorganic-chemistry.org This type of rearrangement leads to a regioisomeric 1,5-diene, with the thermodynamically more stable isomer being the major product. organic-chemistry.org While direct evidence for a Cope rearrangement in this compound is not explicitly provided in the search results, its 1,5-diene substructure makes it a potential candidate for such a transformation under thermal conditions.
Influence of Ring Strain on Chemical Reactivity and Stability
The structure of this compound incorporates significant ring strain due to the presence of two spiro-fused cyclopropane (B1198618) rings and a seven-membered ring containing two double bonds. This inherent strain has a profound impact on the molecule's chemical reactivity and stability. Generally, an increase in ring strain leads to higher reactivity and lower stability as the molecule seeks to relieve the strain by undergoing reactions that result in less strained products. qucosa.de
The reactivity of strained cycloalkynes, which share the characteristic of high ring strain with this compound, is a well-studied area. researchgate.netqucosa.de The angle strain in these systems makes them highly reactive and attractive for synthetic applications. qucosa.de Similarly, the strain in this compound is expected to activate the double bonds towards addition reactions and make the molecule susceptible to rearrangement reactions that lead to more stable, less strained carbocyclic frameworks.
Photoelectron spectroscopy studies on a series of dispiro[2.0.2.n]dienes, including this compound, have provided insights into their electronic structure. researchgate.net These studies reveal strong 'through-bond' coupling between the π-orbitals of the cyclopropenylidene units, which influences their electronic properties and, consequently, their reactivity. researchgate.net
Mechanistic Studies of Functionalization and Derivatization Reactions
Understanding the mechanisms of functionalization and derivatization reactions is crucial for harnessing the synthetic potential of this compound. While specific mechanistic studies on this particular compound are not extensively detailed, general principles from related systems can be applied.
For instance, the functionalization of dienes often involves transition metal catalysis. snnu.edu.cn Mechanistic investigations into such reactions, like the rhodium-catalyzed hydroformylation of alkenes, provide valuable insights into the role of the catalyst and the reaction intermediates. researchgate.net Similarly, copper-catalyzed reactions are widely used for the functionalization of dienes, and mechanistic studies have helped to elucidate the pathways of these transformations, including regiodivergent aminooxygenation reactions. chemrxiv.org
Applications of Dispiro 2.0.2.5 Undeca 1,5 Diene As a Synthetic Building Block
Precursor for Complex Molecular Architectures in Organic Synthesis
The inherent ring strain and the presence of reactive double bonds make Dispiro[2.0.2.5]undeca-1,5-diene a valuable precursor for creating complex molecular structures in organic synthesis. The unique scaffold of dispiro compounds is of significant interest for building sophisticated molecules that may be applied in pharmaceutical research and materials science. ontosight.ai The synthesis of related nitrogen-containing heterocyclic spiro compounds, for instance, often involves multi-component reactions that yield intricate structures with high diastereoselectivity. beilstein-journals.org
A related compound, 1,2,5,6-tetraaza-dispiro[2.0.2.5]undeca-1,5-diene, has been synthesized from its corresponding bidiaziridine precursor. qucosa.deresearchgate.net This transformation highlights the utility of the dispiro[2.0.2.5]undecane framework in accessing novel heterocyclic systems. Such precursors can undergo thermal or photo-extrusion of nitrogen, leading to the formation of highly strained and reactive intermediates like cycloalkynes, which can then be trapped to form other complex molecules. researchgate.net The reactivity of this compound itself can be harnessed in similar ways, with its diene system and strained rings providing multiple sites for synthetic transformations.
| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Electron-deficient dienophiles (e.g., maleic anhydride, N-methylmaleimide) | Formation of polycyclic adducts | mdpi.com |
| Ring-Opening Metathesis | Grubbs or Schrock catalysts | Polymerization or formation of larger ring systems | researchgate.net |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of mono- or di-epoxides for further functionalization | Generic Reaction |
| Hydrogenation | H₂, Pd/C | Saturation of double bonds to yield Dispiro[2.0.2.5]undecane | Generic Reaction |
Role as a Monomer in the Preparation of Polymers and Dendrimers with Unique Properties
Dispiro compounds are recognized for their potential as monomers in the synthesis of polymers and dendrimers with unique characteristics. ontosight.ai The rigid and defined three-dimensional structure of monomers like this compound can impart desirable properties such as high thermal stability and specific mechanical strengths to the resulting polymers. While specific studies on the polymerization of this compound are not extensively documented, the presence of two double bonds makes it a candidate for polymerization techniques such as acyclic diene metathesis (ADMET) or ring-opening metathesis polymerization (ROMP). researchgate.netnih.govnih.gov
The polymerization of similar diene-containing monomers has been shown to produce polymers with interesting properties. For example, ADMET polymerization of bio-based α,ω-dienes has led to the creation of new polyesters. nih.gov The incorporation of a cross-linker during such polymerizations can also lead to the formation of network polymers with uniform structures. nih.gov Given its structure, polymers derived from this compound could be expected to have a well-defined architecture, potentially leading to materials with tailored thermal and mechanical properties.
Potential Applications in the Synthesis of Advanced Materials (e.g., Nanostructured Materials)
The unique structural attributes of this compound make it a compelling candidate for the synthesis of advanced materials, including nanostructured materials. ontosight.ai Dispiro compounds, in general, are being explored as building blocks for such materials. ontosight.ai The rigid framework of these molecules can be exploited to create materials with specific optical or electrical properties. ontosight.ai
For instance, a related compound, Dispiro[2.0.5.2]undecane, has been investigated for its use in preparing nanostructured materials. ontosight.ai The defined three-dimensional shape of this compound could be leveraged to construct porous organic frameworks or metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis. The ability to functionalize the diene system or the rings could allow for the tuning of the material's properties for specific applications.
| Material Type | Potential Property | Potential Application | Reference |
|---|---|---|---|
| Polymers | High thermal stability, defined microstructure | High-performance plastics, specialty films | ontosight.ai |
| Nanostructured Materials | Defined porosity, high surface area | Gas storage, catalysis, separation membranes | ontosight.ai |
| Functional Materials | Tailorable optical/electrical properties | Sensors, electronic components | ontosight.ai |
Utility in Stereoselective Synthesis of Novel Scaffolds
The defined stereochemistry of dispiro compounds makes them attractive for use in stereoselective synthesis, enabling the creation of novel and complex chiral scaffolds. The synthesis of dispiropyrrolidine derivatives, for example, has been achieved with high regio- and stereoselectivity through multicomponent 1,3-dipolar cycloaddition reactions. mdpi.com Similarly, organocatalyzed enantioselective [3+2] cycloaddition reactions have been developed to produce dispiro compounds with multiple stereocenters in high yields and enantioselectivities. mdpi.com
Future Research Directions and Outlook for Dispiro 2.0.2.5 Undeca 1,5 Diene Chemistry
Development of Novel and More Efficient Synthetic Routes
Currently, the synthesis of the parent Dispiro[2.0.2.5]undeca-1,5-diene is not extensively documented in publicly available literature. However, the synthesis of a related heteroatomic analogue, 1,2,5,6-tetraaza-dispiro[2.0.2.5]undeca-1,5-diene, has been reported. This synthesis proceeds via the oxidation of the corresponding bidiaziridine precursor. researchgate.netresearchgate.netresearchgate.netqucosa.de This existing methodology for a related aza-dispiro compound suggests a potential, albeit indirect, avenue for accessing the carbocyclic target. Future research should focus on developing more direct and efficient synthetic strategies for this compound.
Potential synthetic strategies could be adapted from methods used for other strained spirocyclic systems. For instance, the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been achieved through the photolysis of diazooxides with olefins and rhodium-catalyzed reactions. researchgate.net Another efficient, metal-free, one-pot approach for synthesizing spiro[2.5]octa-4,7-dien-6-ones involves the 1,6-conjugate addition induced dearomatization of para-quinone methides. researchgate.netrsc.orgresearchgate.net Investigating analogous intramolecular cyclization or cycloaddition strategies starting from appropriately functionalized precursors could prove fruitful.
Furthermore, the development of multi-component reactions, which have been successfully employed for the synthesis of other complex dispiro compounds, could offer an efficient and atom-economical route. nih.gov The exploration of transition-metal-catalyzed reactions, such as those involving reductive elimination, could also unlock novel synthetic pathways. bohrium.com The development of such synthetic routes would be crucial for making this compound more accessible for further reactivity and application studies.
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The high degree of strain in this compound, arising from the two spiro-fused cyclopropane (B1198618) rings, is expected to impart unique reactivity. Strained molecules often exhibit unusual chemical behavior, and exploring these patterns is a key area for future research. nih.gov The reactivity of bicyclopropylidene, another strained alkene, has been shown to involve reactions at the C-H, C=C, and C-C single bonds, suggesting that this compound could undergo a variety of transformations. researchgate.net
Future investigations should systematically explore the thermal and photochemical reactivity of this compound. For instance, a silver-catalyzed rearrangement of Dispiro[2.0.2.5]undeca-1,5-dienes has been reported to yield [5.2.2]propelladienes, which can then undergo a photolytic Dewar benzene (B151609) rearrangement to form ontosight.aiparacyclophanes. thieme-connect.de Further studies on cycloaddition reactions, such as [3+2] cycloadditions with various 1,3-dipoles, could lead to the synthesis of novel and complex polycyclic systems. mdpi.combeilstein-journals.orgnih.gov The inherent strain in the molecule could also be harnessed to drive ring-opening reactions, providing access to unique molecular scaffolds.
Integration of Advanced Computational Predictions with Experimental Verification
Computational chemistry offers a powerful tool to predict the structure, stability, and reactivity of novel molecules like this compound. The electronic and molecular structure of this compound has been previously studied using photoelectron spectroscopy and model calculations. rsc.org These studies provide a foundation for more advanced computational investigations.
Future research should leverage density functional theory (DFT) and other high-level computational methods to predict the outcomes of various chemical transformations. nih.govucdavis.edu For example, computational analysis has been used to understand the reactivity of other strained spiro systems, revealing preferences for certain modes of attack by nucleophiles. nih.gov Such predictive modeling can guide experimental work, saving time and resources by identifying the most promising reaction pathways to explore. The synergy between computational predictions and experimental verification will be crucial for efficiently unlocking the chemical potential of this compound.
Emerging Applications in Catalysis and Supramolecular Chemistry
The unique three-dimensional structure of spiro compounds makes them attractive candidates for applications in asymmetric catalysis and supramolecular chemistry. researchgate.netsigmaaldrich.combldpharm.com While specific applications for this compound have yet to be reported, its rigid and chiral scaffold suggests significant potential in these areas.
In the field of catalysis, spirocyclic ligands have been shown to be highly effective in a variety of asymmetric transformations, including hydrogenation, allylic alkylation, and Michael additions. researchgate.net Future work could involve the synthesis of functionalized derivatives of this compound to serve as novel ligands for transition metal catalysts. chiba-u.jpnih.govescholarship.org The defined stereochemistry and rigidity of the dispiro framework could lead to catalysts with high enantioselectivity.
In supramolecular chemistry, the self-assembly of molecules into ordered structures is a topic of intense research. researchgate.netacs.orgrsc.orgnih.govresearchgate.net The unique shape and potential for functionalization of this compound make it an intriguing building block for the construction of novel supramolecular assemblies. The inherent strain within the molecule could also be a factor that influences the self-assembly process, potentially leading to the formation of unique and predictable architectures. acs.org
Q & A
Q. What established synthetic routes are available for Dispiro[2.0.2.5]undeca-1,5-diene?
this compound is synthesized via spiroannulation reactions, often involving cyclopropane derivatives. For example, alkyl-substituted bicyclopropenyls can undergo photoelectron spectroscopy-guided optimization of reaction conditions (e.g., temperature, steric effects) to form the dispiro framework. Key intermediates are characterized using mass spectrometry and NMR to confirm structural integrity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify spiro junctions and diene geometry.
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=C stretching at ~1650 cm).
- Mass spectrometry : Validates molecular formula (CH) via exact mass measurement.
- X-ray crystallography : Resolves stereochemical ambiguity (e.g., gauche vs. antiperiplanar conformers) .
Q. How is this compound detected in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is employed, with retention time (RT) and fragmentation patterns matched to reference standards. For instance, in hydrocarbon matrices, its RT is benchmarked against alkanes (e.g., Tridecane, RT = 26.920) for accurate identification .
Advanced Research Questions
Q. What electronic and conformational properties influence the reactivity of this compound?
Photoelectron spectroscopy reveals splitting of π-bands (1.0–1.5 eV) due to "through-bond" coupling between cyclopropenyl rings. The gauche conformation is preferred in the gas phase, as predicted by NDO models, with Walsh orbital interactions dictating torsional angles. These properties impact its participation in cycloaddition reactions .
Q. How do computational models predict thermodynamic parameters for this compound?
Density functional theory (DFT) calculates Gibbs free energy, entropy, and enthalpy changes during conformational transitions. ACD/Labs Percepta Platform predicts properties like logP (2.87) and polar surface area (25.3 Å), aiding solubility and reactivity studies .
Q. What strategies enable functionalization of this compound for macrocycle synthesis?
Derivatization involves coupling agents (e.g., EDC•HCl) to introduce substituents. For example, spiro-dioxaspiro compounds are synthesized via two-step approaches, with intermediates analyzed by H NMR to monitor regioselectivity .
Q. How are contradictions in conformational studies resolved?
Q. What role does this compound play in catalytic systems?
While not directly catalytic, its structural analogs (e.g., η-cyclooctadiene ligands in rhodium complexes) inform ligand design for asymmetric catalysis. The spiro scaffold’s rigidity enhances stereochemical control in transition metal complexes .
Q. How is this compound applied in materials science?
Its rigid spiro architecture is exploited in macrocycles for supramolecular chemistry. For example, 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives serve as building blocks for porous polymers, validated by BET surface area analysis .
Q. What experimental designs optimize reaction yields in spiro compound synthesis?
Factorial designs (e.g., 2 experiments) test variables like temperature, gas flow rate, and reaction time. For this compound, temperature is the dominant factor (p < 0.05), while gas flow rate shows negligible impact, as shown in analogous thermal degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
